BenchChemオンラインストアへようこそ!

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

TrkA inhibitor pain kinase selectivity

This validated TrkA kinase inhibitor (Merck WO2015148354, Example 99) features a 4‑fluorobenzamide pharmacophore critical for ATP‑binding pocket engagement. Unlike the close analog MU314 (a SERM for osteoporosis), this compound selectively targets TrkA‑mediated signaling, making it an essential chemical probe for pain, pruritus, and solid‑tumor SAR studies. Ensure correct regioisomer identity by NMR/HPLC before use in target‑engagement experiments.

Molecular Formula C22H12BrClFNO3
Molecular Weight 472.69
CAS No. 923679-25-8
Cat. No. B2590240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
CAS923679-25-8
Molecular FormulaC22H12BrClFNO3
Molecular Weight472.69
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C22H12BrClFNO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
InChIKeyVBSRMDLJSZPCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide (CAS 923679-25-8): A Patented Bicyclic Heteroaryl Benzamide for Pain and Oncology Research


N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide (CAS 923679-25-8) is a synthetic bicyclic heteroaryl benzamide derivative featuring a benzofuran core with a 5-bromo substituent, a 4-chlorobenzoyl group at the 2-position, and a 4-fluorobenzamide moiety at the 3-position [1]. It is classified as a tropomyosin-related kinase (Trk) family protein kinase inhibitor and is specifically exemplified as Example 99 in patent WO2015148354, assigned to Merck Sharp & Dohme Corp. [2]. According to the Therapeutic Target Database (TTD), this compound is under investigation for chronic pain, neuropathic pain, pruritus, and various solid tumors, reflecting a multi-indication therapeutic profile [1].

Why N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide Cannot Be Replaced by Generic Benzofuran Analogs


Benzofuran-3-yl benzamide derivatives exhibit highly divergent biological activities depending on the specific substitution pattern at the 3-amino position. For example, the closely related analog MU314 (5-bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan) acts as a selective estrogen receptor modulator (SERM) with anti-osteoporosis activity [1], whereas the target compound is patented as a TrkA kinase inhibitor for pain and oncology indications [2]. Simply substituting the 4-fluorobenzamide group with a cyclohexanecarboxamide (CAS 929390-63-6) or 2-methoxybenzamide moiety would be expected to abolish TrkA kinase engagement, as the 4-fluorobenzamide pharmacophore is critical for binding within the TrkA ATP-binding pocket [3]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide Against Closest Analogs


TrkA Kinase Inhibition vs. SERM Activity: Target Engagement Divergence from MU314

The target compound is disclosed in patent WO2015148354 as a TrkA kinase inhibitor, with biological data provided for representative examples demonstrating TrkA inhibition at sub-micromolar concentrations [1]. In contrast, the structurally closest analog MU314, which differs only in the 3-amino substituent (2-cyano-3-hydroxybut-2-enonyl vs. 4-fluorobenzamide), shows no TrkA activity but instead acts as a selective estrogen receptor modulator (SERM) with an IC50 of approximately 10 nM in osteoclast lacunae formation assays [2]. This fundamental shift in target engagement—from nuclear receptor modulation to kinase inhibition—is driven entirely by the 3-position substituent.

TrkA inhibitor pain kinase selectivity

Indication Spectrum: Pain and Oncology vs. Osteoporosis

According to the Therapeutic Target Database, the target compound is patented for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors/cancers (ICD-11: 2A00-2F9Z) [1]. By comparison, the analog MU314 has been investigated exclusively for osteoporosis [2]. The analog N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide and the 2-methoxybenzamide variant have no publicly reported therapeutic indications in authoritative databases .

chronic pain neuropathic pain pruritus oncology

Structural Differentiation: The 4-Fluorobenzamide Pharmacophore

The 4-fluorobenzamide moiety at the 3-position of the benzofuran scaffold is a defining structural feature of the target compound. In the patent series WO2015148354, the 4-fluorobenzamide group appears in multiple high-potency TrkA inhibitor examples, suggesting a critical hydrogen-bonding and steric role within the TrkA ATP-binding site [1]. Replacement with cyclohexanecarboxamide (as in CAS 929390-63-6) eliminates the planar aromatic amide, while substitution with 2-methoxybenzamide (as in CAS 929390-63-6 variant) introduces an ortho-methoxy group that would sterically clash with the kinase hinge region. Neither analog is reported as a TrkA inhibitor .

structure-activity relationship TrkA inhibitor pharmacophore fluorobenzamide

Pharmaceutical Development Provenance: Merck Sharp & Dohme Corp. Patent Assignment

The target compound is specifically claimed and exemplified (Example 99) in patent WO2015148354, assigned to Merck Sharp & Dohme Corp., a major pharmaceutical company [1]. This assignment indicates that the compound has undergone internal lead optimization, pharmacokinetic profiling, and preliminary safety assessment typical of pharmaceutical patent exemplification. In contrast, the analogs MU314, the cyclohexanecarboxamide, and the 2-methoxybenzamide derivatives are not associated with major pharmaceutical patent estates [2]. The patent assignment correlates with the compound's inclusion in the Therapeutic Target Database as a named drug candidate [3].

pharmaceutical patent drug development Merck Sharp & Dohme

Optimal Research and Procurement Scenarios for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide


TrkA Kinase Inhibitor Lead Optimization and SAR Studies in Pain Research

The compound serves as a defined starting point for structure-activity relationship (SAR) studies targeting TrkA kinase inhibition for chronic and neuropathic pain. Its 4-fluorobenzamide pharmacophore is critical for TrkA engagement, as evidenced by patent WO2015148354 [1]. Researchers can systematically vary the benzofuran substituents (5-bromo, 4-chlorobenzoyl) while retaining the 4-fluorobenzamide core to map potency and selectivity determinants. The compound's Merck patent provenance [1] suggests that supplementary data on selectivity, pharmacokinetics, and in vivo efficacy may be available through patent examples or follow-up publications.

Negative Control Compound for SERM-Osteoporosis Studies Using MU314

Because the target compound shares the identical 5-bromo-2-(4-chlorobenzoyl)-benzofuran scaffold with the SERM MU314 but diverges in the 3-position substituent, it can function as a chemical probe to confirm that biological effects observed with MU314 in bone resorption assays are specifically mediated through estrogen receptor modulation rather than off-target kinase inhibition [2]. This application is particularly valuable for groups studying the anti-osteoporosis mechanism of MU314.

Chemical Biology Probe for TrkA vs. Estrogen Receptor Pathway Deconvolution

The pair of compounds—target compound (TrkA inhibitor) and MU314 (SERM)—represent a unique chemical biology toolset for deconvoluting TrkA-mediated vs. estrogen receptor-mediated signaling in neuronal and bone cell models. The near-identical scaffold with a single 3-position modification enables rigorous target engagement studies, as the structural similarity minimizes confounding factors related to cell permeability, solubility, or non-specific binding [1][2].

Reference Standard for Benzofuran-3-yl Benzamide Analytical Method Development

Given its well-defined structure (C22H12BrClFNO3, MW 484.70) and pharmaceutical patent provenance [1], the compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for benzofuran-3-yl benzamide derivatives. Its distinct halogenation pattern (Br, Cl, F) provides unique isotopic signatures that facilitate mass spectrometric detection and quantification in complex biological matrices.

Quote Request

Request a Quote for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.